![molecular formula C12H18N6 B2716877 N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-72-2](/img/structure/B2716877.png)

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

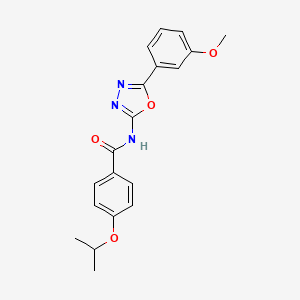

Molecular Structure Analysis

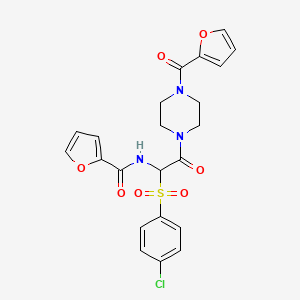

Triazolopyrimidines have a fused ring structure that includes a pyrimidine ring and a 1,2,3-triazole ring . The exact structure of “N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” would include these rings along with a cyclohexyl group and an ethyl group attached to the nitrogen atoms in the structure.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine:

Pharmaceutical Development

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a promising scaffold in drug discovery due to its unique triazole and pyrimidine rings. These structures are known for their ability to interact with various biological targets, making them valuable in the development of new therapeutic agents. This compound can be explored for its potential in creating drugs with antibacterial, antifungal, and antiviral properties .

Cancer Research

The compound’s structure suggests potential applications in oncology. Triazole-containing compounds have shown significant anticancer activity by inhibiting key enzymes and pathways involved in cancer cell proliferation. Research can focus on synthesizing derivatives of this compound to evaluate their efficacy against different cancer cell lines .

Neuropharmacology

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may be investigated for its effects on the central nervous system. Compounds with similar structures have been studied for their potential as neuroprotective agents, antidepressants, and anxiolytics. This compound could be a candidate for developing new treatments for neurological disorders .

Antimicrobial Agents

Given the known antimicrobial properties of triazole derivatives, this compound can be explored for its potential to combat bacterial and fungal infections. Its unique structure may offer advantages in overcoming resistance mechanisms that limit the effectiveness of current antimicrobial agents .

Agricultural Chemistry

In the field of agrochemistry, N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be studied for its potential as a pesticide or herbicide. Triazole derivatives are known for their ability to inhibit specific enzymes in pests and weeds, making them effective in protecting crops .

Material Science

The compound’s unique chemical structure can be utilized in material science for the development of new polymers and materials with specific properties. Its stability and reactivity make it a suitable candidate for creating materials with enhanced durability, thermal stability, or other desirable characteristics .

Catalysis

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be explored as a catalyst in organic synthesis. Triazole-containing compounds have been used as ligands in various catalytic processes, including cross-coupling reactions and other transformations. This compound could contribute to the development of more efficient and selective catalytic systems .

Biochemical Research

The compound can serve as a tool in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of action of different enzymes and pathways .

These applications highlight the versatility and potential of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in various scientific fields. Each application offers a unique avenue for further research and development.

Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials

Zukünftige Richtungen

The future research on “N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” could involve studying its synthesis, physical and chemical properties, and potential biological activities. Given the wide range of activities exhibited by other triazolopyrimidines, this compound could be a promising candidate for further investigation .

Wirkmechanismus

Target of Action

Triazole compounds, which include n-cyclohexyl-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .

Mode of Action

It’s known that triazole compounds can bind to biological systems, leading to various changes .

Biochemical Pathways

It’s known that triazole compounds can affect multiple pathways, leading to downstream effects .

Result of Action

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been evaluated for its antiproliferative activity against several cancer cell lines . The compound demonstrated moderate to good activity against the cancer cell lines selected .

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6/c1-2-18-12-10(16-17-18)11(13-8-14-12)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBMUIVINXRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)

![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)

![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)